
2-(1,3-二氧戊环-2-基)戊-2-酮
描述
1-(1,3-Dioxolan-2-yl)-pentan-2-one is an organic compound that features a 1,3-dioxolane ring attached to a pentan-2-one moiety
科学研究应用
1-(1,3-Dioxolan-2-yl)-pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
Target of Action
Compounds with a similar dioxolane ring structure have been known to interact with various biological targets .
Mode of Action
Dioxolane compounds are known to interact with their targets through various mechanisms, often involving the formation or breakage of the dioxolane ring .
Biochemical Pathways
Dioxolane compounds can be involved in a variety of biochemical processes, depending on their specific structure and targets .
Pharmacokinetics
The bioavailability of such compounds would depend on factors like solubility, stability, and metabolic transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Dioxolan-2-yl)-pentan-2-one . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-pentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1-(1,3-Dioxolan-2-yl)-pentan-2-one often employs similar methods but on a larger scale. The use of efficient catalysts and continuous removal of by-products ensures high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
相似化合物的比较
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different reactivity.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-pentan-2-one is unique due to its five-membered ring structure, which imparts distinct reactivity and stability compared to its six-membered analogs. Its ability to form stable intermediates makes it valuable in synthetic applications .
属性
IUPAC Name |
1-(1,3-dioxolan-2-yl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNCNQZFVUYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717603 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-06-3 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


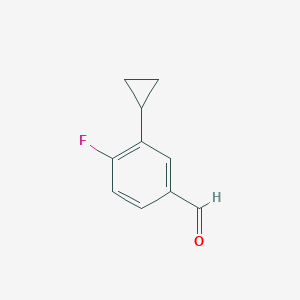

![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)
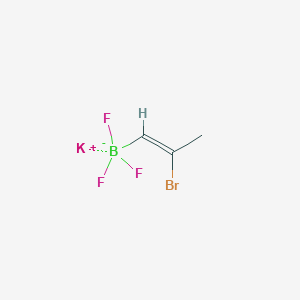
![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)
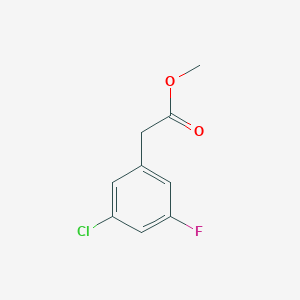
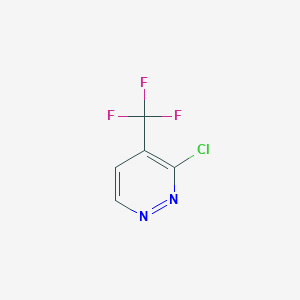


![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
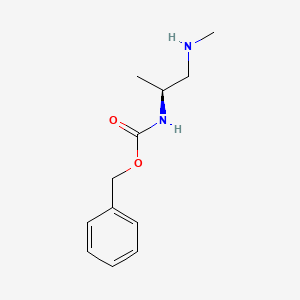

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)
